
1-(2-Trifluoromethylphenyl)imidazole
Overview
Description
“1-(2-Trifluoromethylphenyl)imidazole”, also known as TRIM, is a potent inhibitor of neuronal and inducible nitric oxide synthases . It inhibits endothelial NOS with lower potency . TRIM displays antinociceptive activity in vivo .
Synthesis Analysis
The synthesis of “1-(2-Trifluoromethylphenyl)imidazole” involves complex chemical processes .
Molecular Structure Analysis
The molecular formula of “1-(2-Trifluoromethylphenyl)imidazole” is C10H7F3N2 . Its molecular weight is 212.1712 . The IUPAC Standard InChI is InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H .
Chemical Reactions Analysis
The compound is known to inhibit serotonin-mediated vascular contractions without affecting cyclopiazonic acid-induced responses . It also causes a nonlinear rightward shift in the serotonin concentration-response curve, possibly via serotonin receptor modulation .
Physical And Chemical Properties Analysis
The compound has a melting point of 43°C and a boiling point of 75°C at 0.02mm . It is soluble in DMSO (up to 10 mg/ml) or in Ethanol (up to 20 mg/ml) . It is a white solid and is light sensitive .
Scientific Research Applications
- Technical Details: The compound was administered, and behavioral changes were monitored and compared with fluoxetine, a known antidepressant. Results Summary: TRIM was found to reduce manifestations of stress in animal models, comparable to the effects of fluoxetine .
- Technical Details: Concentrations of TRIM and its effect on enzyme activity were measured. Results Summary: TRIM effectively inhibited nitric oxide synthase, indicating its potential for therapeutic applications .
- Technical Details: Catalysts and green chemistry approaches were utilized to optimize synthetic efficiency. Results Summary: The synthesis methods provided a diverse range of imidazole derivatives for pharmaceutical and industrial applications .
- Technical Details: The focus was on reducing environmental impact through sustainable methodologies. Results Summary: The use of imidazole derivatives contributed to more eco-friendly chemical processes .
- Technical Details: Pathogen cultures were exposed to TRIM, and inhibition zones were measured. Results Summary: TRIM demonstrated significant antimicrobial activity, suggesting its use in developing new antimicrobial agents .
- Technical Details: Reaction conditions were optimized to achieve high yields and selectivity. Results Summary: The catalytic applications of imidazole derivatives, including TRIM, were successful, leading to efficient and selective organic reactions .
- Technical Details: The compounds were tested against a panel of cancer cell lines, and their IC50 values were determined. Results Summary: Some TRIM derivatives showed promising cytotoxic activity, indicating their potential use in cancer therapy .
- Technical Details: The effects on skin elasticity and the reduction of fine lines were measured. Results Summary: TRIM-containing formulations improved skin texture and reduced signs of aging .
- Technical Details: Standard coagulation tests were performed to measure the effect of TRIM on clotting times. Results Summary: TRIM demonstrated a potential to prolong clotting times, suggesting its use as an anticoagulant .
- Technical Details: Biomarkers of inflammation were measured after treatment with TRIM. Results Summary: TRIM showed significant anti-inflammatory activity, which could be therapeutic in inflammatory diseases .
- Technical Details: The antimicrobial efficacy was tested against various bacterial strains. Results Summary: The coatings effectively inhibited bacterial growth, indicating their potential in hygiene applications .
- Technical Details: The efficiency and stability of the solar cells were evaluated under different conditions. Results Summary: The incorporation of TRIM derivatives led to improved solar cell performance .
- Technical Details: The minimum inhibitory concentration (MIC) of TRIM derivatives was determined. Results Summary: Certain TRIM derivatives exhibited potent antitubercular activity, suggesting their use in developing new antitubercular drugs .
- Technical Details: Blood glucose levels and insulin sensitivity were monitored after TRIM administration. Results Summary: TRIM showed a positive impact on blood glucose regulation, indicating its potential as an antidiabetic agent .
- Technical Details: The efficacy of TRIM derivatives was compared with standard antimalarial drugs. Results Summary: TRIM derivatives demonstrated significant antimalarial activity, offering a pathway for new antimalarial therapies .
- Technical Details: The impact on viral load and replication kinetics was assessed. Results Summary: Some TRIM derivatives showed promising results in inhibiting viral replication, highlighting their potential in antiviral drug development .
Safety And Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWBNCQUTXYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045217 | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57268339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Trifluoromethylphenyl)imidazole | |
CAS RN |
25371-96-4 | |
| Record name | TRIM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25371-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



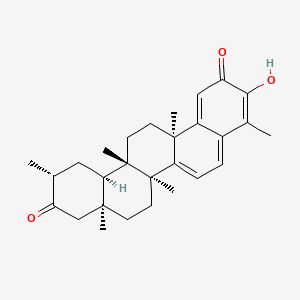


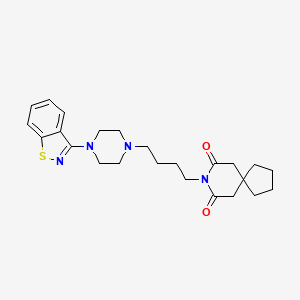

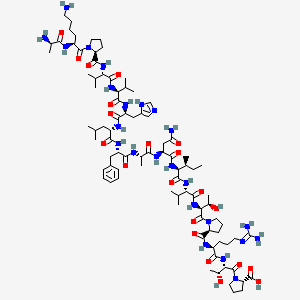
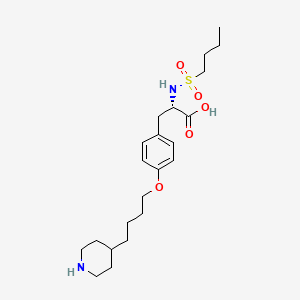
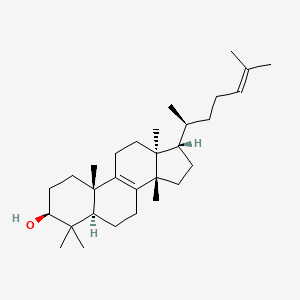
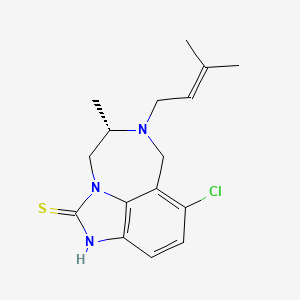
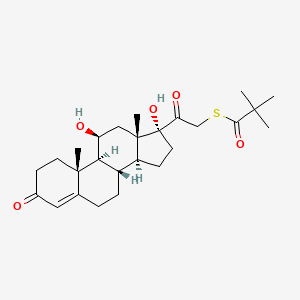

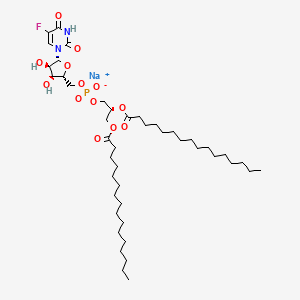
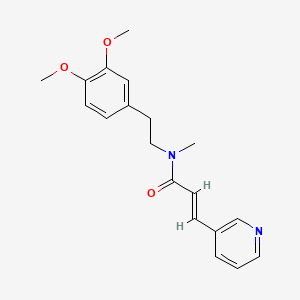
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)